n4-(Tert-butyl)-9-oxo-9h-fluorene-4-carboxamide
Description
N4-(Tert-butyl)-9-oxo-9H-fluorene-4-carboxamide (CAS: 94004-50-9) is a fluorene-derived carboxamide characterized by a tert-butyl substituent at the N4 position and a ketone group at the 9-position of the fluorene backbone . The compound is primarily utilized for industrial applications, though specific biological or pharmacological roles remain underexplored in the available literature . Its molecular structure combines the planar, aromatic fluorene system with a bulky tert-butyl group, which may influence steric hindrance, solubility, and reactivity.
Properties
CAS No. |
94004-50-9 |
|---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
N-tert-butyl-9-oxofluorene-4-carboxamide |
InChI |
InChI=1S/C18H17NO2/c1-18(2,3)19-17(21)14-10-6-9-13-15(14)11-7-4-5-8-12(11)16(13)20/h4-10H,1-3H3,(H,19,21) |
InChI Key |
XDLQBBRUAKYIMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O |
solubility |
29.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide typically involves the reaction of 9-oxo-9H-fluorene-4-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and the use of an organic solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of fluorene derivatives with biological molecules. It may also serve as a probe in biochemical assays .
Industry: In the industrial sector, N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide may be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide involves its interaction with molecular targets through its functional groups. The carboxamide group can form hydrogen bonds with biological molecules, while the fluorene core can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
N-(2-Hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide
This analog replaces the tert-butyl group with a 2-hydroxyethyl substituent. Key differences include:
- Molecular Weight : 267.29 g/mol (compared to the tert-butyl derivative, which is heavier due to the tert-butyl group) .
- Solubility : The hydroxyethyl group introduces polarity, likely improving aqueous solubility relative to the tert-butyl variant .
- Biological Activity: Demonstrated anti-HSV-2 and immunomodulatory effects in vitro, with scavenging activity linked to the hydroxyl group’s redox properties .
N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine
The trifluoroacetate derivative of this compound was misclassified in chemical reaction datasets, underscoring the importance of precise functional group identification in structure-activity studies .
Functional Analogs with Tert-Butyl Groups
N4-[(t-Butyldithio)ethyl]-5-methyl-2'-deoxycytidine
Used in oligonucleotide synthesis, this compound employs a tert-butyl-protected disulfide group to prevent oxidation during DNA assembly. The tert-butyl group here enhances stability, a property that may extend to N4-(tert-butyl)-9-oxo-9H-fluorene-4-carboxamide in synthetic applications .
Sulfadiazine Derivatives
N4-modified sulfadiazine analogs, such as 4a5 (N4-(4-hydroxybenzylidene)hydrazinoacetylamino-N1-(pyrimidin-2-yl)benzensulfonamide), exhibit 8.4-fold higher antioxidant activity than unmodified sulfadiazine. This underscores the impact of N4 substituents on bioactivity, suggesting that the tert-butyl group in the target compound could modulate similar properties if tested .
Anti-HSV-2 Fluorene Carboxamides
N-(2-Hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide shows anti-HSV-2 activity, likely due to its ability to disrupt viral entry or replication. The tert-butyl analog’s larger, hydrophobic substituent might alter its mechanism of action or potency .
Comparative Data Table
Research Implications and Gaps
- Biological Potential: While N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide has demonstrated antiviral activity, the tert-butyl analog’s bioactivity remains unstudied. Comparative assays could reveal whether steric bulk enhances or hinders target engagement .
- Safety Profile : The target compound’s safety data sheet lacks detailed hazard information, unlike analogs with well-documented toxicity profiles (e.g., sulfadiazine derivatives) .
Biological Activity
N4-(Tert-butyl)-9-oxo-9H-fluorene-4-carboxamide is an organic compound characterized by its unique structure, which includes a fluorene backbone, a tert-butyl group, and a carboxamide functional group. This compound has garnered interest due to its potential biological activities and applications in various fields, including organic synthesis and materials science.
The molecular formula of this compound is C16H19NO2, with a molar mass of approximately 279.33 g/mol. The presence of the carbonyl group adjacent to the nitrogen of the amide enhances its reactivity, contributing to its biological activity .
Biological Activity
Research on this compound indicates several potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains .
- Cytotoxicity : Some derivatives of fluorene compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further exploration in cancer therapeutics .
- Antioxidant Properties : Compounds with carbonyl and amide functionalities are often evaluated for their antioxidant capabilities. This property can be crucial in preventing oxidative stress-related diseases .
Case Study 1: Antimicrobial Evaluation
A study evaluating the antimicrobial properties of structurally similar compounds found that certain fluorene derivatives inhibited the growth of Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3 to 7 μM. Although direct studies on this compound are lacking, its structural similarities suggest potential for similar activity .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
A comparative analysis of various fluorene-based compounds revealed that those with amide groups exhibited significant cytotoxicity against ovarian and melanoma cell lines. The cytotoxic mechanism was attributed to the disruption of cellular processes leading to apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Tert-butyl Group | Enhances lipophilicity, potentially increasing cell membrane permeability |
| Carbonyl Group | Contributes to reactivity and interaction with biological targets |
| Amide Functional Group | May enhance binding affinity to biomolecules |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
